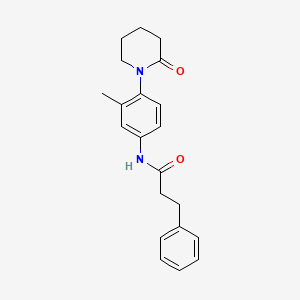

N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

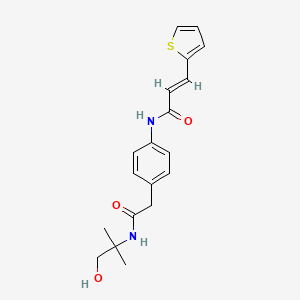

“N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylpropanamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The compound also has amide and phenyl groups, which are common in many organic compounds .

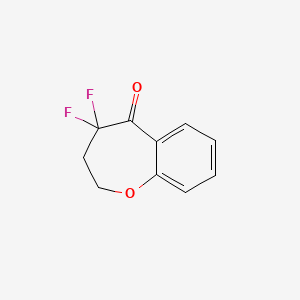

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a common feature in many pharmaceuticals. This ring is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The phenyl rings could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amide group could increase its solubility in polar solvents .Applications De Recherche Scientifique

- Piperidines are essential building blocks in drug design. They appear in over twenty classes of pharmaceuticals and alkaloids. Recent literature highlights various synthetic methods for obtaining different piperidine derivatives:

- Researchers have explored both synthetic and natural piperidines for their pharmacological potential:

- Dual Kinase Inhibitors : For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). These compounds show promise in cancer therapy .

- Anti-Inflammatory and Analgesic Agents : Certain indole derivatives containing piperidine moieties exhibit anti-inflammatory and analgesic activities .

- Optical Properties : The 3-methyl-4-nitropyridine-1-oxide (POM) crystal, which contains a piperidine ring, has been studied for its linear and nonlinear optical properties .

Synthesis of Piperidine Derivatives

Biological Evaluation and Drug Discovery

Specific Applications

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide, also known as apixaban, is the activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in blood clotting and thrombosis .

Mode of Action

Apixaban acts as a direct inhibitor of FXa . It binds to the active site of FXa, resulting in a rapid onset of inhibition . The inhibitory constant of apixaban for human FXa is 0.08 nM, indicating its high potency . It has greater than 30,000-fold selectivity for FXa over other human coagulation proteases .

Biochemical Pathways

Apixaban inhibits both free and prothrombinase-bound FXa activity, thereby reducing thrombin generation . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . This leads to a decrease in blood clot formation and thus, prevents thromboembolic diseases .

Pharmacokinetics

Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for apixaban include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .

Result of Action

The inhibition of FXa by apixaban results in a reduction of thrombin generation, which in turn decreases blood clot formation . This makes apixaban effective in the prevention and treatment of various thromboembolic diseases .

Action Environment

Propriétés

IUPAC Name |

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-16-15-18(11-12-19(16)23-14-6-5-9-21(23)25)22-20(24)13-10-17-7-3-2-4-8-17/h2-4,7-8,11-12,15H,5-6,9-10,13-14H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVAHBUIGRZXQNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)CCC2=CC=CC=C2)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetamidophenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2781424.png)

![7-(Aminomethyl)-6-oxaspiro[3.5]nonan-2-ol;hydrochloride](/img/structure/B2781427.png)

![N-(2,3-dimethylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2781429.png)

![4-(tert-butyl)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2781430.png)

![6-[(2Z)-2-[(E)-3-(3,3-Dimethyl-1-propylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide](/img/structure/B2781432.png)

![N-(2-(6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-2-fluorobenzamide](/img/structure/B2781433.png)

![N-[4-[[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2781435.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate](/img/structure/B2781442.png)